4-(Methylthio)benzo[g]quinazoline
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Overview
Description
4-(Methylthio)benzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[g]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 4-methylthiobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various methods, including
Methylthio Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzo[g]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, methylthiolating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various functionalized quinazoline derivatives.
Scientific Research Applications
4-(Methylthio)benzo[g]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinones: These compounds share the quinazoline core but lack the methylthio group.
2-Quinazolinones: Structural isomers of 4-quinazolinones with different substitution patterns.
Benzoquinazolines: Compounds with similar benzo-fused quinazoline structures.
Uniqueness
This functional group can influence the compound’s biological activity and interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
62574-40-7 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-methylsulfanylbenzo[g]quinazoline |
InChI |
InChI=1S/C13H10N2S/c1-16-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8-15-13/h2-8H,1H3 |
InChI Key |
WKFYUAGGOYOEKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
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